molecular formula C18H16O2 B14668053 Propanoic acid, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)- CAS No. 40443-03-6

Propanoic acid, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-

Cat. No.: B14668053
CAS No.: 40443-03-6
M. Wt: 264.3 g/mol
InChI Key: PZVBWDPQGLSYGO-UHFFFAOYSA-N
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Description

Propanoic acid, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)- is a complex organic compound with a unique structure that includes a dibenzo[a,d]cycloheptene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)- typically involves the reaction of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one with appropriate reagents to introduce the propanoic acid moiety. One common method involves the use of hydrogen peroxide in the presence of a catalyst to achieve the desired transformation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Propanoic acid, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of propanoic acid, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may block muscarinic acetylcholine receptors, affecting cholinergic nerve activity in the central and peripheral nervous systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanoic acid, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)- is unique due to its specific functional groups and the potential for diverse chemical reactions. Its applications in various fields, including medicine and materials science, highlight its versatility and importance.

Properties

CAS No.

40443-03-6

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propanoic acid

InChI

InChI=1S/C18H16O2/c19-18(20)12-11-17-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)17/h1-8,11H,9-10,12H2,(H,19,20)

InChI Key

PZVBWDPQGLSYGO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=CCC(=O)O)C3=CC=CC=C31

Origin of Product

United States

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